![molecular formula C16H20N4O2 B5604270 2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)

2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrimidinecarboxamide compounds often involves reactions with dinucleophiles to produce esters of substituted pyrimidinecarboxylic acids, which can be further hydrolyzed and converted into the desired compounds. For example, Schenone et al. (1990) demonstrated the high-yield synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates through the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles (Schenone, Sansebastiano, & Mosti, 1990).

Molecular Structure Analysis

The molecular structure of pyrimidinecarboxamides, including their isosteric forms, has been studied to understand the electronic structure and hydrogen bonding capabilities. Trilleras et al. (2009) investigated compounds with substituted pyrimidine rings, noting their planar structure and the displacements from this plane by substituent atoms, emphasizing the importance of N-H...N and N-H...O hydrogen bonds in forming molecular sheets (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinecarboxamide derivatives is influenced by their structure, as seen in their synthesis processes and interactions with various reagents. For instance, the reaction of ethyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea leads to ethyl or methyl 4-substituted or unsubstituted 2-methylthio-5-pyrimidinecarboxylates, showcasing the compound's versatility in chemical reactions and potential for generating diverse derivatives (Sansebastiano, Mosti, Menozzi, Schenone, Muratore, Petta, Debbia, Schito, & Schito, 1993).

Physical Properties Analysis

The physical properties of pyrimidinecarboxamides, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies on isostructural compounds provide insights into how substituents affect these properties and the overall stability of the compounds (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and stability under different conditions, are essential for understanding the applications and limitations of pyrimidinecarboxamides. The synthesis and modification processes demonstrate the compound's chemical versatility and potential for creating a wide range of derivatives with varying biological activities (Sansebastiano et al., 1993).

properties

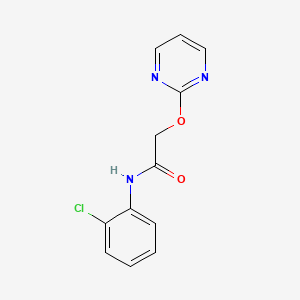

IUPAC Name |

2-(ethylamino)-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-3-17-16-18-9-13(10-19-16)15(22)20-11(2)14(21)12-7-5-4-6-8-12/h4-11,14,21H,3H2,1-2H3,(H,20,22)(H,17,18,19)/t11-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMLPCWBPAMYJU-FZMZJTMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)NC(C)C(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC=C(C=N1)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)

![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)

![4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B5604264.png)

![3-(4-chlorophenyl)-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5604284.png)